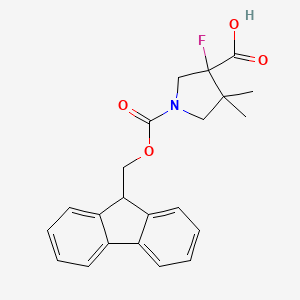

Acide 1-(9H-fluorèn-9-ylméthoxycarbonyl)-3-fluoro-4,4-diméthylpyrrolidine-3-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C22H22FNO4 and its molecular weight is 383.419. The purity is usually 95%.

BenchChem offers high-quality 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse peptidique et chimie peptidique en phase solide

Le composé, de nom IUPAC acide (2R)-3-tert-butylsulfanyl-2-(9H-fluorèn-9-ylméthoxycarbonylamino)propanoïque, est couramment utilisé dans la synthèse peptidique. Son groupe protecteur Fmoc (9-fluorénylméthoxycarbonyl) facilite la chimie peptidique en phase solide. Les chercheurs l'utilisent pour construire des séquences peptidiques complexes, en particulier dans la création de peptides personnalisés pour des études biologiques ou le développement de médicaments .

Systèmes de délivrance de médicaments

La structure unique et les groupes fonctionnels de EN300-26682940 en font un candidat intéressant pour les systèmes de délivrance de médicaments. Les chercheurs modifient ses chaînes latérales pour y fixer des agents thérapeutiques, permettant une délivrance ciblée des médicaments. La partie fluorényle confère une stabilité, tandis que le groupe tert-butyle améliore la lipophilie, ce qui pourrait améliorer la biodisponibilité des médicaments.

Sondes fluorescentes et agents d'imagerie

Le groupe fluorényle de ce composé émet de la fluorescence lorsqu'il est excité par la lumière. Les scientifiques utilisent des dérivés de EN300-26682940 comme sondes fluorescentes pour l'imagerie cellulaire. En le conjuguant à des biomolécules spécifiques, ils peuvent visualiser les processus cellulaires, étudier la localisation des protéines et surveiller l'absorption des médicaments .

Biologie chimique et protéomique

EN300-26682940 est précieux dans la recherche en biologie chimique. Son utilisation s'étend à la protéomique, où il aide à identifier et à caractériser les protéines. Les chercheurs l'utilisent comme brique de base pour concevoir des substrats de protéase, des inhibiteurs d'enzymes et des étiquettes d'affinité pour la purification des protéines .

Science des matériaux et modification de surface

Le groupe tert-butyle de EN300-26682940 permet la modification de surface des matériaux. Les chercheurs fonctionnalisent les surfaces en y fixant ce composé, modifiant ainsi des propriétés telles que la mouillabilité, l'adhésion ou la biocompatibilité. Les applications comprennent la création de revêtements sur mesure pour les dispositifs médicaux ou la modification de nanoparticules pour la délivrance de médicaments .

Synthèse asymétrique et ligands chiraux

Le centre chiral de EN300-26682940 (le stéréocentre à l'atome de soufre) le rend utile dans la synthèse asymétrique. Les chimistes l'utilisent comme auxiliaire chiral ou ligand dans les réactions catalytiques. Sa présence influence la stéréochimie des produits, permettant la formation sélective d'énantiomères .

Propriétés

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FNO4/c1-21(2)12-24(13-22(21,23)19(25)26)20(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTIIRVGFDHDAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1(C(=O)O)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.